![molecular formula C17H22N2O2 B241031 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The exact mechanism of action of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the growth and survival of cancer cells. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential applications in neuroscience.
生化学的および生理学的効果
Studies have demonstrated that 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain. Moreover, it has been reported to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one in lab experiments include its potent activity against cancer cell lines, anti-inflammatory and analgesic properties, and potential applications in neuroscience. However, its limitations include its complex synthesis method, low solubility in aqueous solutions, and potential toxicity at high concentrations.
将来の方向性
The potential applications of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one are vast, and future directions for research include the development of more efficient synthesis methods, exploration of its potential applications in other disease areas, such as neurodegenerative diseases, and investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile in vivo.
In conclusion, 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent activity against cancer cell lines, anti-inflammatory and analgesic properties, and potential applications in neuroscience make it a valuable candidate for further research.
合成法
The synthesis of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one involves a multistep process that includes the condensation of 2,3-dihydro-1H-pyrazino[2,1-a]isoquinolin-4-one with ethyl 2,2-dimethylpropanoate in the presence of a base, followed by cyclization using a Lewis acid catalyst. The final product is obtained after purification using column chromatography.
科学的研究の応用
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-10-14-13-7-5-4-6-12(13)8-9-19(14)15(20)11-18/h4-7,14H,8-11H2,1-3H3 |
InChIキー |
HEBFXTPPGIZWPT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CC2C3=CC=CC=C3CCN2C(=O)C1 |
正規SMILES |
CC(C)(C)C(=O)N1CC2C3=CC=CC=C3CCN2C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
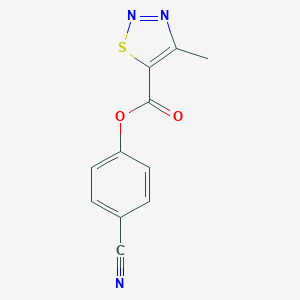
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
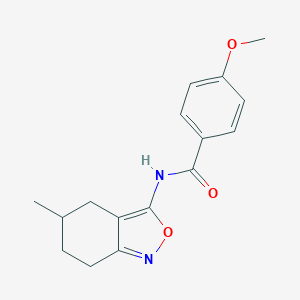
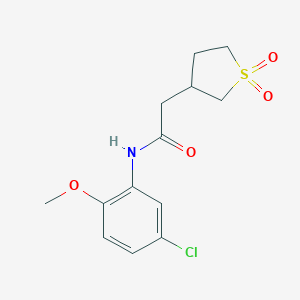
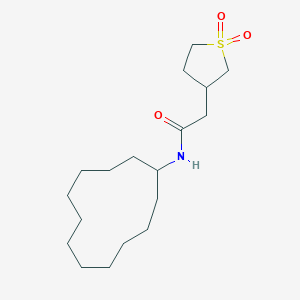

![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
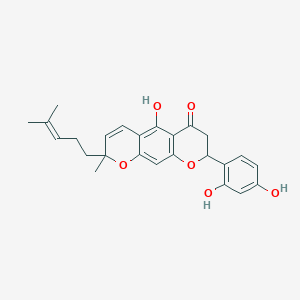
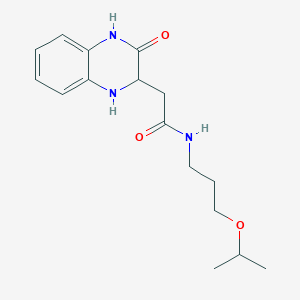
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)